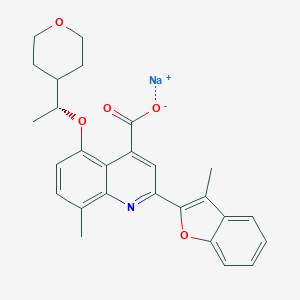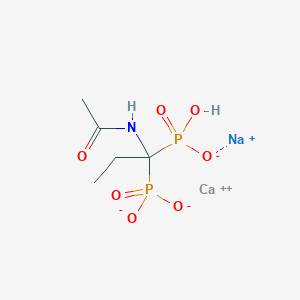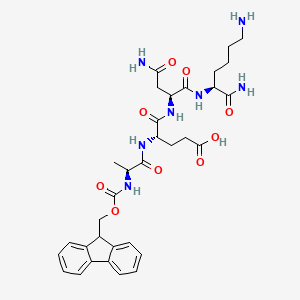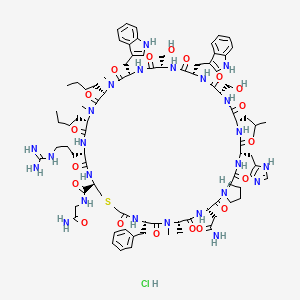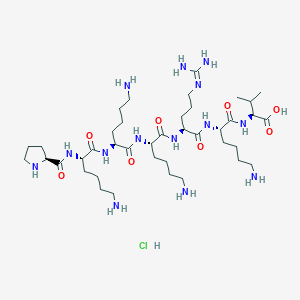
NLS (PKKKRKV) (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) is a peptide derived from the simian virus 40 large tumor antigen. This peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val, is known for its role in mediating the transport of proteins from the cytoplasm into the nucleus. The hydrochloride form enhances its solubility and stability, making it suitable for various research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions: Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups like thiols or aldehydes.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic conditions using trifluoroacetic acid for deprotection and cleavage from the resin.
Major Products: The primary product is the Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) peptide. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
科学研究应用
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Facilitates the study of nuclear transport mechanisms by tagging proteins with the Nuclear Localization Signal to observe their import into the nucleus.
Medicine: Investigated for its potential in gene therapy to enhance the delivery of therapeutic proteins or nucleic acids into the nucleus.
Industry: Utilized in the development of drug delivery systems that require targeted nuclear entry .
作用机制
The mechanism by which Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) exerts its effects involves binding to importin α, a protein that recognizes and transports Nuclear Localization Signal-tagged proteins through the nuclear pore complex into the nucleus. This process is essential for the proper functioning of eukaryotic cells, as it ensures that proteins synthesized in the cytoplasm reach their nuclear destinations .
相似化合物的比较
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (trifluoroacetate): Another form of the same peptide with trifluoroacetate as the counterion.
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (acetate): Similar peptide with acetate as the counterion.
Uniqueness: The hydrochloride form of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) offers enhanced solubility and stability compared to other forms like trifluoroacetate or acetate. This makes it particularly suitable for applications requiring high solubility and stability, such as in vivo studies and industrial applications .
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78N14O8.ClH/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);1H/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEMQFYSOAXAJS-XXZMQFNDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79ClN14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
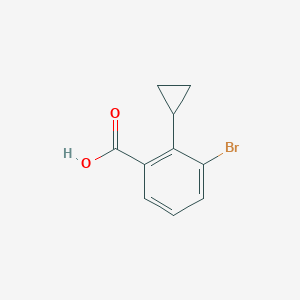


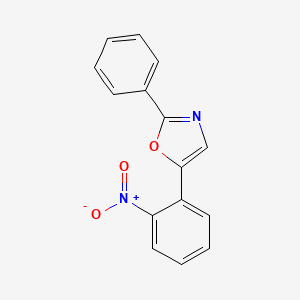

![(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide](/img/structure/B8143661.png)
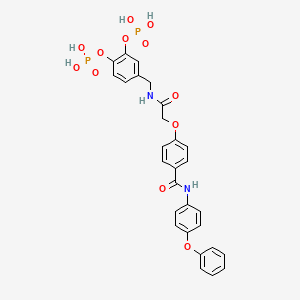


![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)
